molecular formula C6H7NOS B8585319 Methyl 3-thiophenecarboximidate

Methyl 3-thiophenecarboximidate

Cat. No.: B8585319
M. Wt: 141.19 g/mol
InChI Key: PQJPXXNRGXRFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-thiophenecarboximidate is an organosulfur compound featuring a thiophene ring substituted with a carboximidate group (-O-C=N-OCH₃). The thiophene moiety confers unique electronic properties due to sulfur’s electron-rich nature, which may enhance reactivity in polymerization or catalysis compared to benzene-based analogs .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

methyl thiophene-3-carboximidate

InChI

InChI=1S/C6H7NOS/c1-8-6(7)5-2-3-9-4-5/h2-4,7H,1H3

InChI Key

PQJPXXNRGXRFPF-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1)

  • Structure : Contains a phenyl ring with hydroxyl (-OH) and carbamate (-O-CO-NH₂) groups.
  • Key Differences : Unlike Methyl 3-thiophenecarboximidate, this compound lacks sulfur and the imidate group. The carbamate group is less electrophilic, making it more stable but less reactive in nucleophilic substitutions .

b. Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

  • Structure : Cyclopentane ring with amine (-NH₂) and ester (-CO-OCH₃) groups.
  • The ester group (-CO-OCH₃) differs from the imidate (-O-C=N-OCH₃) in electronic and steric properties .

c. Methyl Salicylate

  • Structure : Benzene ring with ester and hydroxyl groups.
  • Key Differences: The phenolic -OH group enhances hydrogen bonding, influencing solubility. This compound’s sulfur atom may improve thermal stability compared to oxygenated aromatic systems .

Physical and Chemical Properties

A comparative analysis of key properties is inferred from related compounds (Table 1):

Property This compound Methyl (3-Hydroxyphenyl)-Carbamate Methyl Salicylate
Molecular Formula C₆H₇NO₂S (inferred) C₈H₉NO₃ C₈H₈O₃
Molecular Weight (g/mol) ~169.2 (calculated) 167.16 152.15
Functional Groups Thiophene, imidate Phenyl, carbamate Phenyl, ester, -OH
Reactivity High (imidate electrophilicity) Moderate (carbamate stability) Moderate (ester hydrolysis)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.